1-Adamantylzinc bromide

Catalog No.
S1914378
CAS No.
312624-15-0
M.F
C10H15BrZn
M. Wt
280.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Adamantylzinc bromide

CAS Number

312624-15-0

Product Name

1-Adamantylzinc bromide

IUPAC Name

adamantan-1-ide;bromozinc(1+)

Molecular Formula

C10H15BrZn

Molecular Weight

280.5 g/mol

InChI

InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h7-9H,1-6H2;1H;/q-1;;+2/p-1

InChI Key

PTWVHBHYYPLVCD-UHFFFAOYSA-M

SMILES

C1C2CC3CC1C[C-](C2)C3.[Zn+]Br

Canonical SMILES

C1C2CC3CC1C[C-](C2)C3.[Zn+]Br

1-Adamantylzinc bromide is an organozinc compound. Organozinc compounds are a class of chemicals that contain a zinc-carbon bond. They are used in a variety of scientific research applications, including organic synthesis [].

  • Organic synthesis is a field of chemistry that focuses on the creation of organic compounds. Organic compounds are any compounds that contain carbon atoms. Scientists use organic synthesis to create new molecules with specific properties, such as pharmaceuticals, materials, and agrochemicals [].

1-Adamantylzinc bromide is an organozinc compound with the molecular formula C10H15BrZn\text{C}_{10}\text{H}_{15}\text{BrZn} and a molecular weight of 280.52 g/mol. It is recognized for its unique structure derived from adamantane, a tricyclic hydrocarbon known for its cage-like conformation. This compound typically appears as a yellow to brown liquid and is soluble in tetrahydrofuran (THF) and other organic solvents . It is classified as a hazardous material due to its corrosive properties and potential environmental hazards, necessitating careful handling in laboratory settings .

In Negishi cross-coupling, the palladium catalyst facilitates the oxidative addition of the R-X bond to Pd(0), followed by transmetalation with the R'ZnBr to form the C-Pd bond. Finally, reductive elimination yields the desired C-C coupled product and regenerates the Pd(0) catalyst [].

Typical of organozinc compounds. It can act as a nucleophile in carbon-carbon bond formation reactions, particularly in the synthesis of complex organic molecules. Common reactions include:

  • Cross-coupling reactions: It can react with aryl halides or alkenes to form biaryl or aliphatic compounds through palladium-catalyzed coupling.
  • Nucleophilic addition: The compound can add to carbonyl compounds, facilitating the formation of alcohols after subsequent hydrolysis.
  • Grignard-type reactions: Similar to Grignard reagents, it can react with electrophiles, expanding its utility in organic synthesis .

Synthesis of 1-adamantylzinc bromide typically involves the reaction of zinc metal with 1-bromoadamantane in an appropriate solvent like THF. The general procedure includes:

  • Preparation: Zinc powder is placed under inert atmosphere conditions (e.g., argon) to prevent oxidation.
  • Reaction: 1-bromoadamantane is added to the zinc powder in THF at elevated temperatures.
  • Isolation: The resulting mixture is filtered to remove unreacted zinc, and the solution is concentrated under reduced pressure to yield 1-adamantylzinc bromide.

This method allows for the production of the compound in high purity suitable for further applications in organic synthesis .

1-Adamantylzinc bromide finds applications primarily in organic synthesis due to its ability to facilitate carbon-carbon bond formation. Key applications include:

  • Synthesis of pharmaceuticals: It serves as a reagent for constructing complex molecules that may have therapeutic properties.
  • Material science: Its derivatives are explored for use in developing new materials, including polymers and nanomaterials.
  • Research tool: It acts as a versatile reagent in laboratory settings for various synthetic methodologies .

Interaction studies involving 1-adamantylzinc bromide often focus on its reactivity with electrophiles rather than biological interactions. The compound's ability to form stable complexes with various substrates makes it valuable for:

  • Studying reaction mechanisms: Understanding how organozinc compounds interact with different functional groups.
  • Exploring reactivity patterns: Investigating how structural variations influence reactivity and selectivity in synthetic pathways .

Several compounds share structural or functional similarities with 1-adamantylzinc bromide, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
1-BromoadamantaneC10H17Br\text{C}_{10}\text{H}_{17}\text{Br}Precursor for 1-adamantylzinc bromide; halogenated adamantane.
DiethylzincC4H10Zn\text{C}_{4}\text{H}_{10}\text{Zn}Commonly used organozinc reagent; less sterically hindered.
Benzylzinc chlorideC7H7ClZn\text{C}_{7}\text{H}_{7}\text{ClZn}Used in similar coupling reactions; aromatic character enhances reactivity.
CyclopentadienylzincC5H5Zn\text{C}_{5}\text{H}_{5}\text{Zn}Unique cyclic structure; used in organometallic chemistry.

The uniqueness of 1-adamantylzinc bromide lies in its adamantane backbone, which contributes to its steric hindrance and stability compared to other organozinc compounds, making it particularly useful for specific synthetic applications where steric factors are critical .

Hydrogen Bond Acceptor Count

1

Exact Mass

277.96485 g/mol

Monoisotopic Mass

277.96485 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-08-16

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